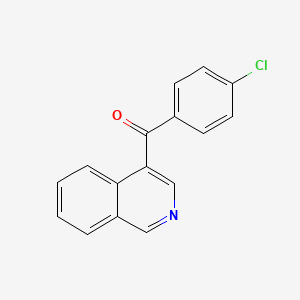

4-(4-Chlorobenzoyl)isoquinoline

Description

BenchChem offers high-quality 4-(4-Chlorobenzoyl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorobenzoyl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQJJUYXCGWILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701272073 | |

| Record name | (4-Chlorophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-86-4 | |

| Record name | (4-Chlorophenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural and Functional Divergence of Aromatic vs. Saturated Isoquinoline Scaffolds

A Comparative Analysis of 4-(4-chlorobenzoyl)isoquinoline and 1,2,3,4-Tetrahydroisoquinoline for Drug Development Professionals

Introduction: A Tale of Two Cores

The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3] Its structural versatility allows for extensive functionalization, leading to a broad spectrum of biological activities. This guide delves into a comparative analysis of two structurally related yet functionally distinct isoquinoline derivatives: the aromatic 4-(4-chlorobenzoyl)isoquinoline and the saturated 1,2,3,4-tetrahydroisoquinoline (THIQ) .

The core distinction lies in the hydrogenation of the pyridine ring. The transition from a planar, aromatic isoquinoline to a flexible, non-aromatic tetrahydroisoquinoline fundamentally alters the molecule's three-dimensional shape, electronic properties, and reactivity.[4] This structural dichotomy has profound implications for molecular recognition, target binding, and overall pharmacological profile, making a deep understanding of these differences critical for rational drug design. This document, prepared for researchers and drug development professionals, provides a detailed examination of their chemical structures, synthesis, characterization, and the strategic implications of their differences.

Part 1: The Rigid Aromatic Scaffold: 4-(4-chlorobenzoyl)isoquinoline

4-(4-chlorobenzoyl)isoquinoline represents a class of compounds where a planar, electron-deficient isoquinoline core is functionalized with a bulky acyl group. The rigidity of the fused ring system and the electronic interplay between the nitrogen heterocycle and the benzoyl moiety define its chemical character.

Chemical Structure and Properties

The structure features a ketone linkage between the C4 position of the isoquinoline ring and the C1 position of a 4-chlorophenyl ring. The entire isoquinoline portion is a flat, aromatic system. This planarity restricts conformational freedom, which can be advantageous for achieving specific, high-affinity binding to flat receptor surfaces or intercalation with DNA. The presence of the electronegative chlorine atom and the carbonyl group influences the electronic distribution across the molecule, potentially creating key hydrogen bond acceptor sites and dipole interactions.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];

// Define nodes for 4-(4-chlorobenzoyl)isoquinoline N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,0.7!"]; C3 [label="C", pos="1.2,0.7!"]; C4 [label="C", pos="1.2,2.1!"]; C4a [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,3.5!"]; C6 [label="C", pos="-1.2,4.9!"]; C7 [label="C", pos="0,5.6!"]; C8 [label="C", pos="1.2,4.9!"]; C8a [label="C", pos="1.2,3.5!"]; C_CO [label="C", pos="2.5,2.1!"]; O_CO [label="O", pos="3.2,1.4!"]; C1_benzoyl [label="C", pos="3.2,3.2!"]; C2_benzoyl [label="C", pos="2.5,4.3!"]; C3_benzoyl [label="C", pos="3.2,5.4!"]; C4_benzoyl [label="C", pos="4.5,5.4!"]; C5_benzoyl [label="C", pos="5.2,4.3!"]; C6_benzoyl [label="C", pos="4.5,3.2!"]; Cl [label="Cl", pos="5.2,6.5!"];

// Define bonds for isoquinoline ring N1 -- C1 [style=double]; C1 -- C8a [style=solid]; C8a -- C4a [style=double]; C4a -- N1 [style=solid]; C4a -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- C7 [style=solid]; C7 -- C8 [style=double]; C8 -- C8a [style=solid]; N1 -- C3 [style=solid]; C3 -- C4 [style=double]; C4 -- C8a [style=solid];

// Define bonds for benzoyl group C4 -- C_CO [style=solid]; C_CO -- O_CO [style=double]; C_CO -- C1_benzoyl [style=solid]; C1_benzoyl -- C2_benzoyl [style=double]; C2_benzoyl -- C3_benzoyl [style=solid]; C3_benzoyl -- C4_benzoyl [style=double]; C4_benzoyl -- C5_benzoyl [style=solid]; C5_benzoyl -- C6_benzoyl [style=double]; C6_benzoyl -- C1_benzoyl [style=solid]; C4_benzoyl -- Cl [style=solid]; } }

Caption: Chemical structure of 4-(4-chlorobenzoyl)isoquinoline.

Synthesis Strategies

While specific literature for this exact molecule is sparse, a logical synthetic approach would involve the acylation of the isoquinoline core. A common and effective method is the Friedel-Crafts acylation . However, due to the deactivating effect of the pyridine ring nitrogen, direct acylation of isoquinoline can be challenging. A more plausible route involves a metal-catalyzed cross-coupling reaction.

Caption: Plausible synthetic workflow via Heck coupling.

A well-established method for creating C4-substituted isoquinolines utilizes a Heck reaction with commercially available 4-bromoisoquinoline.[5] This would be followed by oxidation of the resulting alcohol to the target ketone.

Spectroscopic Characterization (Predicted)

Table 1: Predicted Spectroscopic Data for 4-(4-chlorobenzoyl)isoquinoline

| Technique | Predicted Observations | Rationale |

| ¹H NMR | δ 9.3-9.5 (s, 1H, H-1); δ 8.5-8.7 (s, 1H, H-3); δ 7.5-8.2 (m, Ar-H) | The H-1 proton is significantly deshielded by the adjacent nitrogen and the anisotropic effect of the carbonyl group. The remaining aromatic protons will appear in the typical aromatic region. |

| ¹³C NMR | δ ~195 (C=O); δ 120-155 (Ar-C) | The carbonyl carbon signal is expected in the typical range for ketones. Multiple signals will be present in the aromatic region for both the isoquinoline and chlorobenzoyl rings. |

| IR (cm⁻¹) | ~1660-1680 (C=O stretch); ~1590, 1480 (C=C aromatic stretch) | Strong absorption for the conjugated ketone carbonyl. Characteristic aromatic ring stretches. |

| MS (EI) | M+ peak corresponding to C₁₆H₁₀ClNO | The molecular ion peak would be observed, along with characteristic fragmentation patterns, likely involving the loss of Cl, CO, and the chlorobenzoyl radical. |

Part 2: The Flexible Saturated Scaffold: 1,2,3,4-Tetrahydroisoquinoline (THIQ)

1,2,3,4-Tetrahydroisoquinoline (THIQ) is the foundational structure for a vast class of alkaloids and synthetic molecules with diverse pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][7][8] Its significance lies in its saturated, non-planar heterocyclic ring, which imparts conformational flexibility.

Chemical Structure and Properties

With the chemical formula C₉H₁₁N, THIQ is a secondary amine.[4][9] The saturation of the C1-C4 positions introduces sp³-hybridized carbons, resulting in a non-planar, half-chair conformation.[10] This flexibility allows THIQ-based drugs to adopt various three-dimensional shapes to fit optimally into the binding pockets of biological targets like enzymes and receptors. The nitrogen atom at position 2 is a key feature, acting as a hydrogen bond acceptor and a basic center.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];

// Define nodes for 1,2,3,4-tetrahydroisoquinoline N2 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,0.7!"]; C3 [label="C", pos="1.2,0.7!"]; C4 [label="C", pos="1.2,2.1!"]; C4a [label="C",pos="0,2.8!"]; C5 [label="C", pos="-1.2,3.5!"]; C6 [label="C", pos="-1.2,4.9!"]; C7 [label="C", pos="0,5.6!"]; C8 [label="C", pos="1.2,4.9!"]; C8a [label="C", pos="1.2,3.5!"]; H_N [label="H", pos="-0.5,-0.7!"];

// Define bonds for THIQ ring N2 -- C1 [style=solid]; C1 -- C8a [style=solid]; C8a -- C4a [style=double]; C4a -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- C7 [style=solid]; C7 -- C8 [style=double]; C8 -- C8a [style=solid]; N2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C4a [style=solid]; N2 -- H_N [style=solid]; }

Caption: Chemical structure of 1,2,3,4-tetrahydroisoquinoline.

Synthesis Strategies

The synthesis of the THIQ core is well-established, with several named reactions being cornerstones of heterocyclic chemistry.

-

Pictet-Spengler Reaction: This is a classic and widely used method involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution).[11][12] The reaction proceeds under mild conditions, especially when the aromatic ring is activated with electron-donating groups.[2]

-

Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like POCl₃ to form a 3,4-dihydroisoquinoline intermediate, which is then reduced (e.g., with NaBH₄ or catalytic hydrogenation) to the final THIQ product.[2][12]

Caption: Workflow for the Pictet-Spengler reaction.

Spectroscopic Characterization

The spectroscopic signature of THIQ is distinct from its aromatic counterpart due to the presence of saturated carbons.

Table 2: Experimental Spectroscopic Data for 1,2,3,4-Tetrahydroisoquinoline

| Technique | Experimental Observations | Rationale |

| ¹H NMR | δ 7.0-7.2 (m, 4H, Ar-H); δ 4.0 (s, 2H, H-1); δ 3.1 (t, 2H, H-3); δ 2.8 (t, 2H, H-4); δ 2.0 (br s, 1H, NH) | Protons on the saturated ring (H-1, H-3, H-4) are shifted significantly upfield compared to aromatic protons. The benzylic protons at C-1 are the most deshielded of the aliphatic set.[10][13] |

| ¹³C NMR | δ 134.5, 129.5, 126.5, 126.0 (Ar-C); δ 47.5 (C-1); δ 43.5 (C-3); δ 29.0 (C-4) | The sp³-hybridized carbons (C-1, C-3, C-4) appear in the aliphatic region of the spectrum, clearly distinguishing them from the aromatic carbons.[10][13] |

| IR (cm⁻¹) | 3300-3400 (N-H stretch); 2800-3000 (C-H sp³ stretch); ~1600, 1490 (C=C aromatic stretch) | A characteristic broad N-H stretch for the secondary amine is present, along with strong aliphatic C-H stretches, which are absent in isoquinoline. |

| MS (EI) | M+ at m/z 133; Base peak at m/z 132 (M-1) | The molecular ion peak is observed at 133.19 g/mol .[14] A very common and intense fragmentation is the loss of the hydrogen atom from the C-1 position to form a stable dihydroisoquinolinium ion.[15] |

Part 3: Comparative Analysis: Strategic Implications for Drug Design

The choice between an aromatic isoquinoline and a saturated THIQ core is a critical decision in scaffold-based drug design.

Table 3: Comparative Properties and Structural Features

| Feature | 4-(4-chlorobenzoyl)isoquinoline | 1,2,3,4-Tetrahydroisoquinoline (THIQ) |

| Molecular Formula | C₁₆H₁₀ClNO | C₉H₁₁N |

| Molecular Weight | 267.71 g/mol (approx.) | 133.19 g/mol [9][14] |

| Core Geometry | Planar, Aromatic | Non-planar, Saturated, Flexible (Half-chair)[10] |

| Hybridization | sp² (heterocyclic ring) | sp³ and sp² (mixed) |

| Key Functional Group | Aromatic N-heterocycle, Ketone | Secondary Amine |

| Reactivity | Prone to nucleophilic attack | Basic (amine chemistry), prone to oxidation[4] |

| Conformational Freedom | Highly restricted | High |

Structural and Functional Implications:

-

Shape and Flexibility: The most significant difference is geometry. The rigid planarity of the 4-(4-chlorobenzoyl)isoquinoline scaffold is suited for interacting with flat recognition sites. In contrast, the THIQ core's three-dimensional structure and conformational flexibility allow it to adapt to and fit within complex, non-planar protein binding pockets. This "conformational sampling" is often crucial for achieving high-potency enzyme inhibition or receptor modulation.

-

Pharmacophore Elements: The secondary amine of THIQ is a potent pharmacophoric feature. It is basic and can be protonated at physiological pH, forming a positive charge that can engage in crucial ionic interactions (salt bridges) with acidic residues (e.g., Asp, Glu) in a target protein. The aromatic isoquinoline lacks this feature, interacting primarily through π-π stacking and hydrophobic interactions.

-

Solubility and Physicochemical Properties: The presence of the secondary amine in THIQ generally imparts greater aqueous solubility compared to the more hydrophobic, fully aromatic system. This can have significant consequences for a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

Synthetic Accessibility: The THIQ core is readily synthesized in a variety of substituted forms using robust and high-yielding classical reactions like the Pictet-Spengler synthesis.[11][16][17] Functionalizing the aromatic isoquinoline core, particularly at the C4 position, can sometimes require more complex, metal-catalyzed methodologies.[5]

Part 4: Experimental Protocols

As a senior application scientist, it is imperative to provide methodologies that are not just procedural but also self-validating through rigorous characterization.

Protocol 4.1: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

-

Rationale: This protocol provides a classic, reliable synthesis of a simple, substituted THIQ. Acetaldehyde is chosen as the carbonyl component, leading to a methyl group at the C1 position.

-

Methodology:

-

To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene), add acetaldehyde (1.2 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.

-

Add trifluoroacetic acid (2.0 eq) dropwise at 0 °C.

-

Heat the reaction mixture to 80 °C and stir for 6-12 hours until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of NaHCO₃ until the pH is ~8-9.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 1-methyl-1,2,3,4-tetrahydroisoquinoline.

-

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values.

Protocol 4.2: General Procedure for Spectroscopic Analysis

-

Rationale: To ensure accurate and reproducible data for novel compounds, standardized sample preparation and acquisition parameters are essential.

-

Methodology:

-

NMR Spectroscopy (¹H and ¹³C):

-

Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, ensure a sufficient number of scans for adequate signal-to-noise ratio.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

Analyze using an Electrospray Ionization (ESI) or Electron Ionization (EI) source. ESI is preferable for identifying the protonated molecular ion [M+H]⁺ with minimal fragmentation, while EI provides a characteristic fragmentation pattern.

-

-

Infrared (IR) Spectroscopy:

-

Analyze the neat sample (if liquid) as a thin film between NaCl plates or using an Attenuated Total Reflectance (ATR) accessory.

-

If the sample is a solid, prepare a KBr pellet or use the ATR method.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

-

Conclusion

The structural comparison between 4-(4-chlorobenzoyl)isoquinoline and 1,2,3,4-tetrahydroisoquinoline offers a compelling case study in the importance of the core scaffold in drug design. The rigid, planar, aromatic system of the former contrasts sharply with the flexible, three-dimensional, basic nature of the latter. This fundamental difference in geometry and electronic character dictates their potential interactions with biological targets and their overall suitability for different therapeutic applications. While the THIQ scaffold offers proven versatility and favorable pharmacophoric features for interacting with complex protein targets, the rigid isoquinoline core provides a stable, predictable platform for designing molecules aimed at flatter binding domains. A thorough understanding of these principles allows medicinal chemists to make more informed, strategic decisions in the selection and optimization of heterocyclic scaffolds for the development of next-generation therapeutics.

References

- Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. (n.d.). Google Scholar.

-

Tetrahydroisoquinoline. (2023, December 1). In Wikipedia. Retrieved February 21, 2026, from [Link]

-

Melzig, M. F., Putscher, I., Henklein, P., & Haber, H. (2000). In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate. Journal of Ethnopharmacology, 73(1-2), 153–159. [Link]

-

Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

-

Chhikara, A., Kaur, N., Wolke, E. B., Boes, E. A., Nguyen, A. M., Ariyarathna, J. P., Baskaran, P., Villa, C. E., Pham, A. H., Kremenets, V. J., Kutcher, S. R., Truong, J. T., & Li, W. (2024). Olefin Difunctionalization for the Synthesis of Tetrahydroisoquinoline, Morpholine, Piperazine, and Azepane. Organic Letters, 26(1), 84–88. [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023, July 10). ACS Publications. Retrieved February 21, 2026, from [Link]

- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 19-33.

-

Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 713–744. [Link]

-

Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 713–744. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 19-33. Retrieved from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). MDPI. Retrieved February 21, 2026, from [Link]

-

Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ResearchGate. [Link]

-

Chakraborty, A., Guchhait, N., Banerjee, S., Nath, D., Patwari, G. N., & Chowdhury, M. (2001). Spectroscopic investigation of tetrahydroisoquinoline in supersonic jet. The Journal of Chemical Physics, 115(11), 5034–5040. [Link]

-

Tetrahydroisoquinoline core in biologically relevant natural and non-natural alkaloids. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Isoquinoline, 1,2,3,4-tetrahydro-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 21, 2026, from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

1,2,3,4-Tetrahydroisoquinoline. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021, March 15). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Charnock, G. A., & Jackson, A. H. (1972). Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. Journal of the Chemical Society, Perkin Transactions 2, (6), 856–860. [Link]

-

Comparison of Tetrahydroisoquinoline (TIQ) Thiazole and Oxazoline Ligands for Asymmetric Henry Reactions. (2012). SciELO. Retrieved February 21, 2026, from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved February 21, 2026, from [Link]

-

4-Chlorobenzo(f)isoquinoline. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. (2025, November 10). ResearchGate. Retrieved February 21, 2026, from [Link]

-

What is the Difference Between Quinoline and Isoquinoline. (2024, July 4). Pediaa.Com. Retrieved February 21, 2026, from [Link]

-

2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Synthesis of isoquinolines. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

-

Choudhary, A. (2018, August 1). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmapproach.com. Retrieved February 21, 2026, from [Link]

- Preparation method of isoquinoline compounds. (2022). Google Patents.

-

C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Isoquinoline alkaloids of Isopyrum thalictroides L. (1988). Chemical Papers. Retrieved February 21, 2026, from [Link]

-

Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. (n.d.). Journal of King Saud University - Science. Retrieved February 21, 2026, from [Link]

-

Isoquinoline. (2023, December 1). In Wikipedia. Retrieved February 21, 2026, from [Link]

-

N-(4-Chlorobenzoyl)morpholine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Isoquinoline, 1,2,3,4-tetrahydro-2-(p-chlorobenzyl)-6,7-dimethoxy-1-methyl-, fumarate. (n.d.). LCSB. Retrieved February 21, 2026, from [Link]

-

Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. (2025, November 10). ScienceDirect. Retrieved February 21, 2026, from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 5. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 9. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemicals [chemicals.thermofisher.cn]

- 12. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

- 14. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 15. Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-depth Technical Guide to 4-(p-chlorobenzoyl)isoquinoline: Physicochemical Properties, Synthesis, and Analytical Characterization

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(p-chlorobenzoyl)isoquinoline, a derivative of the versatile isoquinoline scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. The incorporation of a p-chlorobenzoyl moiety at the 4-position of the isoquinoline ring system imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the fundamental physicochemical properties, a detailed synthetic protocol based on established acylation methodologies, and a thorough discussion of the analytical techniques required for the unambiguous characterization of this compound. This document is intended to serve as a foundational reference for researchers engaged in the synthesis, modification, and application of isoquinoline-based compounds.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-(p-chlorobenzoyl)isoquinoline is essential for its effective handling, characterization, and application in further research and development.

Molecular Formula and Molecular Weight

The elemental composition and molar mass are fundamental identifiers for any chemical compound.

-

Molecular Formula: C₁₆H₁₀ClNO

-

Molecular Weight: 267.71 g/mol

This information is critical for stoichiometric calculations in synthetic procedures and for the interpretation of mass spectrometric data.

IUPAC Nomenclature and Structural Identifiers

For unambiguous communication and database referencing, standardized nomenclature and identifiers are crucial.

-

IUPAC Name: (4-chlorophenyl)(isoquinolin-4-yl)methanone

-

Canonical SMILES: C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)Cl

Physical State and Solubility

The physical properties of a compound dictate its handling and formulation characteristics.

| Property | Predicted Value/State |

| Appearance | Expected to be an off-white to pale yellow solid. |

| Melting Point | Not experimentally determined in available literature. By analogy to similar aromatic ketones, a melting point in the range of 100-150 °C can be anticipated. |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide. It is expected to be poorly soluble in water and non-polar solvents like hexane. |

Synthesis of 4-(p-chlorobenzoyl)isoquinoline

The synthesis of 4-(p-chlorobenzoyl)isoquinoline can be effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the introduction of the acyl group onto the electron-rich isoquinoline ring system.

Synthetic Workflow

Caption: Synthetic workflow for 4-(p-chlorobenzoyl)isoquinoline.

Detailed Experimental Protocol

This protocol is based on established procedures for the acylation of isoquinolines.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isoquinoline (1.0 equivalent) and a suitable anhydrous solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).

-

Lewis Acid Addition: Cool the solution to 0 °C in an ice bath and add a Lewis acid, such as aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise while maintaining the temperature.

-

Acylating Agent Addition: Dissolve p-chlorobenzoyl chloride (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure 4-(p-chlorobenzoyl)isoquinoline.

Analytical Characterization

Unambiguous identification and purity assessment of the synthesized 4-(p-chlorobenzoyl)isoquinoline are critical. A combination of spectroscopic and chromatographic methods should be employed.

Spectroscopic Analysis

The following are predicted spectral data based on the structure of 4-(p-chlorobenzoyl)isoquinoline and data from analogous compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a series of signals in the aromatic region (δ 7.0-9.0 ppm). Protons on the isoquinoline ring will appear as distinct multiplets, while the protons on the p-chlorophenyl ring will likely appear as two doublets due to their para substitution.

-

¹³C NMR: The spectrum will exhibit characteristic signals for the carbonyl carbon (δ ~195 ppm), as well as distinct signals for the aromatic carbons of the isoquinoline and p-chlorophenyl moieties.

-

-

Infrared (IR) Spectroscopy: A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹, corresponding to the stretching vibration of the carbonyl (C=O) group. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 267 and an M+2 peak at m/z 269 with an approximate ratio of 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for determining the purity of the final compound. A single, sharp peak in the chromatogram under optimized conditions would indicate a high degree of purity.

-

Thin-Layer Chromatography (TLC): TLC is useful for monitoring the progress of the synthesis and for preliminary purity assessment.

Potential Applications in Drug Development and Materials Science

The isoquinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of the p-chlorobenzoyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent isoquinoline.

-

Enzyme Inhibition: The rigid, planar structure of the aromatic system combined with the polar carbonyl group makes 4-(p-chlorobenzoyl)isoquinoline a candidate for binding to the active sites of various enzymes.

-

Receptor Modulation: The molecule could potentially interact with a range of biological receptors, acting as either an agonist or an antagonist.

-

Antimicrobial and Anticancer Research: The isoquinoline core is present in many compounds with demonstrated antimicrobial and cytotoxic activities. Further derivatization of 4-(p-chlorobenzoyl)isoquinoline could lead to the development of novel therapeutic agents in these areas.

-

Organic Electronics: The extended π-conjugated system of 4-(p-chlorobenzoyl)isoquinoline suggests potential applications in the field of organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Conclusion

This technical guide has provided a comprehensive overview of 4-(p-chlorobenzoyl)isoquinoline, a compound with significant potential in both medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not widely published, this guide, based on established chemical principles and data from closely related structures, offers a robust framework for its synthesis, characterization, and exploration of its potential applications. The methodologies and analytical data presented herein are intended to empower researchers to confidently work with this and similar isoquinoline derivatives in their pursuit of scientific innovation.

References

Due to the specialized nature of 4-(p-chlorobenzoyl)isoquinoline, direct literature citations for this exact compound are scarce. The following references provide foundational knowledge and relevant procedures for the synthesis and characterization of isoquinoline derivatives.

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms (5th ed.). Springer.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

PubChem. (n.d.). Isoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Solubility Profiling of 4-Benzoylisoquinoline Derivatives: Thermodynamic Analysis and Experimental Protocols

This guide details the solubility profiling of 4-benzoylisoquinoline derivatives, a class of nitrogen-heterocyclic scaffolds critical in medicinal chemistry for their potential antispasmodic, antitumor, and antimicrobial properties. The guide focuses on the thermodynamic characterization and experimental determination of solubility in organic solvents, synthesizing standard protocols with thermodynamic modeling.

Executive Summary

The solubility profile of a drug candidate dictates its bioavailability, purification efficiency, and formulation stability. For 4-benzoylisoquinoline derivatives—lipophilic, planar structures often synthesized via Reissert intermediates or Bischler-Napieralski cyclization—solubility in organic solvents is a critical parameter for process optimization (crystallization) and pre-formulation. This guide provides a rigorous technical framework for determining, modeling, and analyzing the solubility of these derivatives, using the Modified Apelblat and Van’t Hoff models to interpret solute-solvent interactions.

Chemical Context & Structural Implications

4-Benzoylisoquinoline derivatives are characterized by an isoquinoline fused ring system substituted at the C4 position with a benzoyl group.

-

Lipophilicity: The aromatic benzoyl group significantly increases lipophilicity compared to the parent isoquinoline.

-

Intermolecular Forces: The carbonyl oxygen (C=O) acts as a hydrogen bond acceptor, while the planar aromatic rings facilitate

stacking, often leading to high crystal lattice energy and reduced solubility in non-polar solvents. -

Solvent Selection: Solubility is typically highest in polar aprotic solvents (DMF, DMSO) due to dipole-dipole interactions and lowest in non-polar solvents (Hexane, Cyclohexane).

Experimental Protocol: Equilibrium Solubility Determination

The Shake-Flask Method combined with UV-Vis spectrophotometry or HPLC is the gold standard for generating thermodynamic solubility data.

Materials & Reagents[1][2][3]

-

Solutes: 4-Benzoylisoquinoline derivatives (Recrystallized, Purity > 99.0%).

-

Solvents: Analytical grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, THF, DMF, DMSO).

-

Equipment: Thermostatic orbital shaker (Control

K), HPLC/UV-Vis Spectrophotometer, 0.22

Step-by-Step Workflow

-

Preparation: Add excess solid solute (approx. 50-100 mg) to 10 mL of the selected solvent in a jacketed glass vessel or sealed scintillation vial.

-

Equilibration: Agitate the suspension at a fixed temperature (e.g., 293.15 K to 323.15 K) for 24–48 hours.

-

Validation: Verify equilibrium by sampling at

and

-

-

Phase Separation: Stop agitation and allow the suspension to settle for 2 hours at the isothermal temperature.

-

Sampling: Withdraw the supernatant using a pre-heated syringe and filter through a 0.22

m filter (pre-saturated with solvent to prevent adsorption). -

Quantification: Dilute the filtrate with the mobile phase (for HPLC) or solvent (for UV) and measure absorbance/peak area. Calculate mole fraction solubility (

).[1][2]

Workflow Visualization

Caption: Standardized workflow for equilibrium solubility determination of isoquinoline derivatives.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to predict solubility at unmeasured temperatures and understand dissolution enthalpy.

Modified Apelblat Equation

The modified Apelblat equation is the most effective empirical model for correlating solubility (

- : Mole fraction solubility.[2][4][5][6]

- : Absolute temperature (K).[1][3][7]

- : Empirical model parameters derived from multiple linear regression.

-

Interpretation:

and

Van't Hoff Analysis

To determine the thermodynamic functions of dissolution (Gibbs free energy

-

Plot:

vs. -

Slope:

(Indicates if dissolution is endothermic or exothermic). -

Intercept:

(Indicates the driving force of disorder).

Modeling Logic Diagram

Caption: Logical framework for converting raw solubility data into thermodynamic parameters.

Representative Solubility Profile

While specific values vary by derivative (e.g., 4-benzoyl vs. 1-(4-chlorophenyl)-6,7-dimethoxy), the general solubility trend for benzoyl-substituted isoquinolines follows the polarity and hydrogen-bonding capability of the solvents.

Table 1: Representative Solubility Trends (Mole Fraction

| Solvent | 298.15 K | 308.15 K | 318.15 K | Solvent Class | Interaction Type |

| DMF | 45.20 | 58.60 | 72.10 | Polar Aprotic | Strong Dipole-Dipole |

| DMSO | 42.10 | 54.30 | 68.50 | Polar Aprotic | Strong Dipole-Dipole |

| Acetone | 12.50 | 18.20 | 25.40 | Polar Aprotic | Moderate Dipole |

| Ethyl Acetate | 8.40 | 12.10 | 16.80 | Polar Aprotic | Weak Dipole |

| Ethanol | 3.20 | 5.60 | 8.90 | Polar Protic | H-Bonding (Amphiprotic) |

| Methanol | 2.80 | 4.90 | 7.50 | Polar Protic | H-Bonding |

| Water | < 0.01 | < 0.02 | < 0.05 | Polar Protic | Hydrophobic Effect (Poor) |

Data Interpretation[2][7]

-

Temperature Effect: Solubility increases with temperature in all solvents, indicating an endothermic dissolution process (

). -

Solvent Efficiency:

-

High Solubility (DMF, DMSO): These solvents disrupt the crystal lattice effectively due to high dielectric constants and lack of H-bond donor network that would otherwise exclude the hydrophobic benzoyl moiety.

-

Moderate Solubility (Acetone, Ethyl Acetate): Suitable for crystallization (antisolvent precipitation) when paired with Hexane or Water.

-

Low Solubility (Alcohols, Water): Alcohols act as antisolvents or co-solvents. The hydrophobic benzoyl group limits solubility in pure alcohols despite the nitrogen's basicity.

-

Conclusion

The solubility of 4-benzoylisoquinoline derivatives is entropy-driven and highly dependent on temperature and solvent polarity. For process development:

-

Synthesis: Use DMF or DMSO for reactions requiring high concentration.

-

Purification: Use Ethanol or Isopropanol for recrystallization (cooling crystallization) due to the steep solubility-temperature curve.

-

Modeling: The Modified Apelblat equation provides the most accurate correlation (

) for predicting solubility within the operational temperature range (293–323 K).

References

-

Solubility of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Molecules, 2023.

- Thermodynamic analysis of solubility of isoquinoline derivatives in pure and binary solvents.Journal of Molecular Liquids, 2021. (General reference for isoquinoline scaffold solubility methodology).

-

Solubility and thermodynamic properties of bioactive compounds in organic solvents. Biointerface Research in Applied Chemistry, 2021.

- Modified Apelblat equation and its application in solubility correlation.Industrial & Engineering Chemistry Research, 2008. (Methodological standard).

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives. MDPI, 2024.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamics of the Enantiotropic Pharmaceutical Compound Benzocaine and Solubility in Pure Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Benzylisoquinoline - Wikipedia [en.wikipedia.org]

Strategic Functionalization of 4-Substituted Isoquinoline Scaffolds: A Technical Guide

Executive Summary

The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids (e.g., papaverine, berberine) and synthetic therapeutics.[1][2][3][4] While C1-functionalization is synthetically trivial due to the nucleophilic susceptibility of the imine-like bond, C4-functionalization remains a significant synthetic challenge. The C4 position is electronically distinct—located in the "benzene" portion but influenced by the pyridine ring's electron deficiency—requiring specialized activation strategies.

This guide analyzes the transition from classical electrophilic substitution to modern transition-metal-catalyzed C–H activation, providing a roadmap for accessing this difficult chemical space for drug discovery.

Part 1: Structural Significance & Chemical Space[4]

The "C4 Challenge"

In the isoquinoline heteroaromatic system, reactivity is dictated by the nitrogen atom.

-

C1 Position: Highly electrophilic; prone to nucleophilic attack (Reissert reaction, Grignard addition).

-

C5/C8 Positions: Electron-rich; favored sites for classical electrophilic aromatic substitution (nitration, bromination) in acidic media.

-

C4 Position: The "Orphan" site. It is electronically deactivated compared to C5/C8 but lacks the directing effect of the nitrogen lone pair found at C1.

Accessing the C4 position allows for the development of Topoisomerase I inhibitors (intercalating agents) and CNS-active agents (dopamine reuptake inhibitors) that are sterically and electronically distinct from their C1-substituted counterparts.

Synthetic Strategy Map

The following diagram outlines the decision matrix for synthesizing 4-substituted isoquinolines, contrasting De Novo ring construction against Late-Stage functionalization.

Figure 1: Strategic workflow for accessing 4-substituted isoquinolines. De Novo routes are preferred for scaffold generation, while Late-Stage methods utilize transition metals (TM) for diversifying existing libraries.

Part 2: Synthetic Methodologies

Rh(III)-Catalyzed C–H Activation (The Gold Standard)

Recent advances have established Rhodium(III) catalysis as the most robust method for direct C4-functionalization. This approach typically utilizes a Directing Group (DG) at the C3 position or relies on the inherent directing ability of the isoquinoline nitrogen (often as an N-oxide) to activate the C4-H bond.

Mechanism:

-

Coordination: Rh(III) coordinates to the directing group (e.g., enaminone, hydrazone).

-

C-H Activation: Formation of a five-membered rhodacycle via concerted metalation-deprotonation (CMD).

-

Insertion: Migratory insertion of an alkyne or alkene.

-

Reductive Elimination: Formation of the C4-C bond and regeneration of the catalyst.

Radical Functionalization (Minisci Reaction)

While classical Minisci reactions favor C1, modifying the radical source or solvent conditions can shift selectivity to C4.

-

Reagents: Alkyl halides, peroxides, photocatalysts (e.g., Eosin Y, 4CzIPN).

-

Advantage: Metal-free conditions; tolerance of halides.

-

Limitation: Often produces mixtures of C1/C4 isomers requiring difficult chromatographic separation.

Comparison of Synthetic Routes

| Feature | Rh(III) C-H Activation | Electrophilic Halogenation | Radical (Minisci) | De Novo Cyclization |

| Selectivity | High (C4 exclusive) | Moderate (C4/C5 mix) | Low (C1/C4 mix) | High (Structural design) |

| Atom Economy | High | Low (Stoichiometric waste) | Moderate | Moderate |

| Substrate Scope | Requires Directing Group | Electron-rich rings only | Broad | Limited by precursor availability |

| Key Reference | RSC Adv., 2018 [1] | J. Org. Chem., 2025 [2] | RSC Adv., 2025 [3] | Org.[4] Lett., 2013 [4] |

Part 3: Medicinal Chemistry & SAR[2][4][5][6][7]

Biological Targets

The 4-substituted isoquinoline scaffold is not merely a linker; it is a pharmacophore that modulates solubility, planarity, and receptor binding.

-

Antitumor Agents (Topoisomerase I Inhibitors):

-

Mechanism: Planar 4-arylisoquinolines intercalate into DNA-Topoisomerase complexes (cleavable complexes), preventing DNA religation.

-

SAR Insight: A 4-(4-fluorophenyl) or 4-(4-methoxyphenyl) substituent often enhances cytotoxicity against HeLa and BGC823 cell lines by increasing lipophilicity and pi-stacking interactions [5].

-

-

CNS Agents (Dopamine Reuptake Inhibitors):

-

Compound: Nomifensine (tetrahydroisoquinoline derivative).

-

SAR Insight: Substitution at C4 is critical for selectivity between dopamine and norepinephrine transporters. The C4-phenyl ring in nomifensine locks the conformation required for transporter binding [6].

-

Mechanistic Pathway: Rh(III) Catalysis

The following diagram illustrates the catalytic cycle for the C4-alkenylation of isoquinoline N-oxides, a representative high-value transformation.

Figure 2: Catalytic cycle for Rh(III)-catalyzed C4-functionalization. The formation of the rhodacycle (Red node) is the rate-determining step in many protocols.

Part 4: Experimental Protocol

Protocol: Rh(III)-Catalyzed C4-Alkenylation of Isoquinoline N-Oxides Rationale: This protocol is selected for its high reliability, functional group tolerance, and the biological relevance of the resulting alkenyl-isoquinolines.

Reagents & Equipment[8]

-

Substrate: Isoquinoline N-oxide (0.2 mmol).

-

Coupling Partner: Ethyl acrylate (Activated alkene) (0.4 mmol).

-

Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).

-

Additive: AgSbF₆ (10 mol%) - Crucial for chloride abstraction to generate the cationic Rh species.

-

Oxidant: Cu(OAc)₂ (0.5 equiv) - Promotes catalyst turnover.

-

Solvent: 1,2-Dichloroethane (DCE) or Ethanol (Green alternative).

Step-by-Step Workflow

-

Catalyst Activation: In a glovebox or under N₂ stream, charge a dried Schlenk tube with [Cp*RhCl₂]₂ (3.1 mg) and AgSbF₆ (6.9 mg). Add 1.0 mL of DCE and stir for 5 mins at RT to generate the active cationic species.

-

Substrate Addition: Add Isoquinoline N-oxide (29 mg, 0.2 mmol), Cu(OAc)₂ (18 mg), and Ethyl acrylate (43 µL).

-

Reaction: Seal the tube and heat to 100°C for 12 hours.

-

Checkpoint: The solution should turn from orange/red to dark green/brown as the reaction progresses.

-

-

Workup: Cool to RT. Dilute with DCM (10 mL) and filter through a celite pad to remove metal salts.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: Hexanes/EtOAc 5:1 to 1:1).

-

Deoxygenation (Optional): To return to the parent isoquinoline, treat the product with PCl₃ or Zn/AcOH.

Self-Validation:

-

TLC Monitoring: The N-oxide starting material is highly polar. The C4-alkenylated product will typically have a higher Rf value.

-

NMR Verification: Look for the disappearance of the C4-H singlet (typically ~7.6-7.8 ppm) and the appearance of vinylic protons.

Part 5: Future Outlook

The field is moving toward enantioselective C4-functionalization of tetrahydroisoquinolines using chiral Rh(III) or Co(III) catalysts. Furthermore, photoredox dual catalysis is emerging as a method to achieve C4-alkylation without high temperatures, utilizing carboxylic acids as alkyl radical precursors.

References

-

Dang, X., et al. "Rh(III)-catalyzed synthesis of tetracyclic isoquinolinium salts via C–H activation and [4+2] annulation."[5] RSC Advances, 2018, 8 , 30050-30054.[5] Link

-

Zhang, Y., et al. "Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy." Journal of Organic Chemistry, 2025 (Ahead of Print).[6] Link

-

Dao, Q., et al. "Greener alternatives for synthesis of isoquinoline and its derivatives." RSC Advances, 2025, 15 , 4021. Link

-

Wang, H., et al. "Synthesis of isoquinolines via Rh(III)-catalyzed C-H activation using hydrazone as a new oxidizing directing group." Organic Letters, 2013, 15 (22), 5750-5753. Link

-

Chen, X., et al. "Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives." Semantic Scholar, 2015. Link

-

Jordaan, M. A., & Ebenezer, O. "Biological Activities of Tetrahydroisoquinolines Derivatives."[2] Journal of Organic and Pharmaceutical Chemistry, 2023. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates | MDPI [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Rh(iii)-catalyzed synthesis of tetracyclic isoquinolinium salts via C–H activation and [4+2] annulation of 1-phenyl-3,4-dihydroisoquinolines and alkynes in ethanol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Selective Oxidation of 4-(4-chlorobenzyl)isoquinoline to (4-chlorophenyl)(isoquinolin-4-yl)methanone

For: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Value of Benzoylisoquinolines

The transformation of a benzylic methylene group into a carbonyl function is a cornerstone of modern organic synthesis, providing access to high-value chemical intermediates.[1][2] The resulting aryl ketones are ubiquitous scaffolds in pharmaceuticals, natural products, and fine chemicals.[3][4] Specifically, the oxidation of 4-(4-chlorobenzyl)isoquinoline to its corresponding benzoyl derivative, (4-chlorophenyl)(isoquinolin-4-yl)methanone, is a critical step in the synthesis of various biologically active molecules. The isoquinoline core is a privileged structure in medicinal chemistry, and its functionalization at the 4-position with a benzoyl group opens avenues for further molecular elaboration and structure-activity relationship (SAR) studies.

This document provides a detailed protocol for this specific benzylic oxidation, delving into the mechanistic underpinnings of the reaction, practical experimental guidelines, and troubleshooting advice. We will focus on two classical yet effective oxidizing agents: potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). While newer, milder methods involving metal-catalysis or photocatalysis exist, the protocols detailed here are robust, well-established, and utilize readily available reagents.[5][6]

Reaction Overview and Mechanistic Insight

The core transformation involves the selective oxidation of the sp³-hybridized benzylic carbon of 4-(4-chlorobenzyl)isoquinoline to a ketone.

Reaction Scheme: 4-(4-chlorobenzyl)isoquinoline → (4-chlorophenyl)(isoquinolin-4-yl)methanone

The benzylic position is particularly susceptible to oxidation because the C-H bonds are weakened due to the stabilization of the resulting intermediate (a benzyl radical or carbocation) through resonance with the adjacent aromatic rings.[7]

Mechanism with Potassium Permanganate (KMnO₄)

The mechanism for benzylic oxidation by KMnO₄ is complex and thought to proceed through a radical pathway, especially under neutral or alkaline conditions.[7][8]

-

Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position by the permanganate ion, forming a resonance-stabilized benzyl radical.[9][10]

-

Oxygen Rebound & Further Oxidation: This radical intermediate is then rapidly oxidized further. While the exact subsequent steps are debated, they involve the formation of C-O bonds and ultimately the ketone. The process consumes multiple equivalents of KMnO₄.[8]

-

Byproduct Formation: The manganese(VII) in permanganate is reduced, typically to manganese(IV) oxide (MnO₂), a brown precipitate that is removed during workup.[9]

Caption: Proposed radical mechanism for KMnO₄ oxidation.

Mechanism with Chromium Trioxide (CrO₃)

Oxidation with Cr(VI) reagents, such as CrO₃ in acetic acid or the Jones reagent (CrO₃ in H₂SO₄/acetone), typically involves the formation of a chromate ester.[11][12] However, for the oxidation of a C-H bond rather than an alcohol, the mechanism may also involve radical intermediates, similar to permanganate oxidation.[7] An alternative pathway involves:

-

Initial Attack: The chromium reagent attacks the benzylic C-H bond.

-

Intermediate Formation: A key intermediate, such as a chromate ester of the geminal diol (formed in situ), is generated.

-

Elimination: An E2-like elimination step forms the carbon-oxygen double bond, and Cr(VI) is reduced to Cr(IV).[11]

Given the toxicity of chromium compounds, this method should be used with extreme caution and appropriate safety measures.[13]

Experimental Protocols

The following protocols are presented as a comprehensive guide. Researchers should adapt them based on available laboratory equipment and safety infrastructure.

Protocol 1: Oxidation using Potassium Permanganate

This method is effective but can sometimes lead to over-oxidation or cleavage of the heterocyclic ring if not carefully controlled.[14] The use of a solvent like pyridine helps to solubilize the starting material and temper the reactivity of the oxidant.

Materials & Reagents:

-

4-(4-chlorobenzyl)isoquinoline

-

Potassium permanganate (KMnO₄)

-

Pyridine (anhydrous)

-

Ethanol or Sodium bisulfite solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC setup.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of 4-(4-chlorobenzyl)isoquinoline in pyridine (approx. 10-15 mL per gram of substrate).

-

Oxidant Addition: While stirring vigorously, add potassium permanganate (2.5 to 3.0 equivalents) portion-wise over 30-60 minutes. The addition is exothermic; maintain the temperature below 50°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Cool the reaction mixture to room temperature. Cautiously add ethanol to quench the excess KMnO₄ until the purple color disappears and a brown precipitate of MnO₂ forms. Alternatively, a saturated aqueous solution of sodium bisulfite can be used.

-

Filtration: Dilute the mixture with water and filter through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake thoroughly with DCM or ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure (4-chlorophenyl)(isoquinolin-4-yl)methanone.

Protocol 2: Oxidation using Chromium Trioxide

This protocol requires stringent safety precautions due to the carcinogenic nature of Cr(VI) compounds.[12][13] All manipulations should be performed in a certified fume hood.

Materials & Reagents:

-

4-(4-chlorobenzyl)isoquinoline

-

Chromium trioxide (CrO₃)

-

Glacial acetic acid

-

Sodium hydroxide solution (e.g., 2M NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate personal protective equipment (PPE).

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 equivalent of 4-(4-chlorobenzyl)isoquinoline in glacial acetic acid in a round-bottom flask with a stir bar.

-

Oxidant Addition: In a separate flask, prepare a solution of chromium trioxide (2.0 to 2.5 equivalents) in a minimal amount of water and then dilute with glacial acetic acid. Add this solution dropwise to the stirring substrate solution at room temperature.

-

Reaction: After the addition, stir the reaction at room temperature or with gentle heating (40-50°C) for 4-8 hours. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture over ice water. Carefully neutralize the solution with aqueous NaOH.

-

Extraction: Extract the product into DCM (3x).

-

Washing & Drying: Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent in vacuo and purify the crude residue by flash column chromatography to obtain the desired benzoyl derivative.

Workflow Visualization and Data Summary

Caption: General experimental workflow for the oxidation.

Table 1: Comparison of Oxidation Protocols

| Parameter | Protocol 1: KMnO₄ | Protocol 2: CrO₃ | Key Considerations |

| Oxidant | Potassium Permanganate | Chromium Trioxide | KMnO₄ is less toxic but can be less selective. CrO₃ is highly toxic and carcinogenic.[13] |

| Equivalents | 2.5 - 3.0 | 2.0 - 2.5 | Stoichiometry may need optimization based on substrate purity and scale. |

| Solvent | Pyridine | Glacial Acetic Acid | Solvent choice influences reactivity and solubility. |

| Temperature | 80 - 90 °C | Room Temp to 50 °C | Higher temperatures may lead to degradation. |

| Work-up | Filtration of MnO₂ | Neutralization & Extraction | MnO₂ can be difficult to filter; Cr(VI) waste requires specialized disposal. |

| Typical Yield | Moderate to Good | Moderate to Good | Yields are highly dependent on careful control of reaction conditions and purification. |

Product Characterization

The final product, (4-chlorophenyl)(isoquinolin-4-yl)methanone, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expect to see aromatic protons from both the isoquinoline and 4-chlorophenyl rings. The absence of the benzylic methylene singlet (typically around 4.0-4.5 ppm) from the starting material is a key indicator of reaction completion.

-

¹³C NMR: The appearance of a carbonyl carbon signal in the range of 190-200 ppm is definitive for the ketone product.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₆H₁₀ClNO).

-

Infrared (IR) Spectroscopy: A strong absorption band between 1650-1680 cm⁻¹ indicates the presence of the aryl ketone carbonyl group.[15]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient oxidant, low temperature, or short reaction time. | Increase the amount of oxidant, prolong the reaction time, or slightly increase the temperature. Ensure the starting material is fully dissolved. |

| Low Yield / Product Degradation | Over-oxidation due to harsh conditions (too much oxidant, too high temperature). The isoquinoline ring can be susceptible to cleavage.[14] | Reduce the amount of oxidant and/or reaction temperature. Add the oxidant more slowly. Consider a milder, more modern oxidation method if issues persist.[5][16] |

| Difficult Purification | Formation of closely-related byproducts. | Optimize the chromatography conditions (solvent gradient, silica type). Recrystallization may be an alternative purification method. |

| Filtration Issues (KMnO₄ method) | Fine MnO₂ precipitate clogging the filter. | Use a thick pad of Celite®. Allow the precipitate to settle before decanting the supernatant for filtration. |

References

- Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). Molecules.

- Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen. (2016). Beilstein Journal of Organic Chemistry.

- Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. (n.d.).

- Benzylic oxid

- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry.

- An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. (2021). RSC Publishing.

- Oxidation of Benzylic Methylenes to Ketones with Oxone-KBr in Aqueous Acetonitrile under Transition Metal Free Conditions. (n.d.).

- Reactions on the “Benzylic” Carbon: Bromination And Oxid

- Mechanism of arene side chain oxidation by permangan

- Permanganate Oxidation mechanisms of Alkylarenes. (n.d.). IOSR Journal.

- Chromium Trioxide (CrO3). (n.d.). Organic Chemistry Portal.

- Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.

- Isoquinoline. (n.d.). Scanned Document.

- Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). MDPI.

- Oxidation of Benzyldiazines and Benzyl(iso)quinolones. (n.d.). Longdom Publishing.

- CHEM 203 Topics Discussed on Nov. 25. (n.d.). University of Calgary.

- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N -hydroxyimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10475B [pubs.rsc.org]

- 5. BJOC - Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen [beilstein-journals.org]

- 6. longdom.org [longdom.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 13. Chromium Trioxide [organic-chemistry.org]

- 14. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Crystallization of 4-Substituted Isoquinoline Ketones

Introduction: The Critical Role of Crystalline Form in Drug Development

In the landscape of pharmaceutical sciences, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance, directly influencing its stability, solubility, and bioavailability.[1] For the class of 4-substituted isoquinoline ketones, which are significant scaffolds in medicinal chemistry, achieving a high degree of purity and a stable, well-defined crystalline form is a critical determinant of a drug candidate's ultimate success. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of crystallizing these compounds. We will delve into the theoretical underpinnings of solvent selection, provide actionable experimental protocols, and offer insights into troubleshooting common crystallization challenges.

The process of crystallization is a powerful purification technique that relies on the principle that the solubility of most solids increases with temperature.[2] By dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, the compound of interest will crystallize out of the solution in a purer form, leaving impurities behind in the solvent.[2][3][4][5]

Theoretical Framework for Solvent Selection: A Multifaceted Approach

The choice of a crystallization solvent is arguably the most critical factor in developing a successful crystallization protocol.[1][6] An ideal solvent system will exhibit a steep solubility curve for the 4-substituted isoquinoline ketone, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.

Several key parameters govern the selection of an appropriate solvent:

-

Solubility: The target compound should have moderate to high solubility in the boiling solvent and low solubility at room temperature or below.[5]

-

Polarity Matching: "Like dissolves like" is a fundamental principle. Isoquinoline, the core of the target molecules, is a weakly basic, aromatic heterocycle soluble in many organic solvents like ethanol, acetone, and diethyl ether, but only sparingly soluble in water.[7][8] The presence of a ketone and other substituents at the 4-position will influence the overall polarity. A systematic screening of solvents with varying polarities is therefore essential.

-

Temperature Coefficient of Solubility: A significant increase in solubility with temperature is highly desirable for cooling crystallization.[3]

-

Impurities: The solvent should either dissolve impurities readily at all temperatures or not at all, allowing for their removal by filtration.[5]

-

Solvent-Solute Interactions: Strong interactions between the solvent and a specific crystal face can inhibit growth on that face, altering the crystal habit.[6]

-

Boiling Point: The solvent's boiling point should be low enough to be easily removed from the crystals but high enough to provide a sufficient temperature range for crystallization.

-

Reactivity: The solvent must be inert and not react with the 4-substituted isoquinoline ketone.[5]

Solvent Systems for 4-Substituted Isoquinoline Ketones: A Practical Guide

Given the structural features of 4-substituted isoquinoline ketones, a range of solvents should be considered. The following table provides a starting point for solvent screening.

| Solvent Class | Examples | Rationale and Considerations |

| Alcohols | Ethanol, Methanol, Isopropanol | Good general-purpose solvents for many organic compounds. The polarity can be tuned by the alkyl chain length. Ethanol is often a good starting point. |

| Ketones | Acetone, Methyl Ethyl Ketone | Can be effective for moderately polar compounds. Their volatility facilitates easy removal. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Offer a different polarity profile and are often good choices for compounds with ester or ketone functionalities. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Diethyl ether can be a good anti-solvent. THF is a more polar ether that can be effective for dissolving a range of compounds. |

| Hydrocarbons | Heptane, Hexane, Toluene | Generally used as anti-solvents to induce precipitation from a more polar solvent. |

| Halogenated | Dichloromethane (DCM), Chloroform | Good solvents for a wide range of organic compounds, but their use should be minimized due to environmental and safety concerns. |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | Can be effective for compounds that are difficult to dissolve in other solvents. However, their high boiling points can make them difficult to remove. |

| Mixed Solvents | Ethanol/Water, Acetone/Heptane | A powerful technique to fine-tune the solubility. A common approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent (anti-solvent) until the solution becomes turbid, then heat to redissolve and cool slowly.[9] |

Experimental Protocols: From Screening to Optimization

The following protocols provide a systematic approach to developing a robust crystallization method for 4-substituted isoquinoline ketones.

Protocol 1: Small-Scale Solvent Screening

-

Preparation: Place approximately 10-20 mg of the 4-substituted isoquinoline ketone into several small test tubes or vials.

-

Solvent Addition: To each tube, add a different solvent from the screening table dropwise at room temperature, vortexing after each addition, until the solid dissolves or a significant volume of solvent has been added. Note the solubility at room temperature.

-

Heating: For solids that are insoluble at room temperature, gently heat the mixture to the boiling point of the solvent. Add more solvent dropwise if necessary to achieve complete dissolution.

-

Cooling: Allow the hot solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place the tube in an ice bath.

-

Observation: Record the quantity and quality of the crystals formed (e.g., needles, plates, prisms).

Protocol 2: Single Solvent Recrystallization

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the impure 4-substituted isoquinoline ketone and a boiling chip. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[5]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.[2][5]

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[4][5]

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 3: Mixed-Solvent (Anti-Solvent) Recrystallization

-

Dissolution: Dissolve the 4-substituted isoquinoline ketone in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle heating.

-

Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent, in which the compound is insoluble) until the solution becomes persistently cloudy (turbid).[9]

-

Redissolution: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collection and Drying: Collect, wash, and dry the crystals as described in Protocol 2.

Visualizing the Crystallization Workflow

The following diagram illustrates the decision-making process in developing a crystallization protocol.

Caption: Workflow for Crystallization Protocol Development.

Troubleshooting Common Crystallization Issues

| Issue | Potential Cause | Suggested Solution |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too rapidly. The solution is too concentrated. | Use a lower boiling point solvent. Allow the solution to cool more slowly. Add more solvent to dilute the solution. |

| No Crystals Form | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Try to induce crystallization by scratching the inner wall of the flask or adding a seed crystal. Cool the solution in an ice bath or even a freezer. If too soluble, evaporate some of the solvent or add an anti-solvent. |

| Amorphous Solid | Rapid precipitation from a highly supersaturated solution. | Decrease the rate of cooling. Use a more dilute solution. |